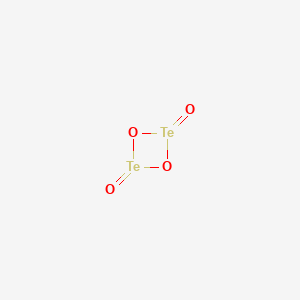
1,3,2lambda~4~,4lambda~4~-Dioxaditelluretane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2lambda~4~,4lambda~4~-Dioxaditelluretane-2,4-dione is a unique organotellurium compound characterized by its distinctive four-membered ring structure containing tellurium and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2lambda~4~,4lambda~4~-Dioxaditelluretane-2,4-dione typically involves the reaction of tellurium tetrachloride with a suitable diol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product. The reaction mixture is then purified using column chromatography to isolate the desired compound.
Industrial Production Methods
Industrial production of this compound is not well-documented due to its specialized nature. scaling up the laboratory synthesis method with appropriate safety measures and optimization of reaction conditions could be a potential approach for industrial production.
Chemical Reactions Analysis
Types of Reactions
1,3,2lambda~4~,4lambda~4~-Dioxaditelluretane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tellurium compounds.
Reduction: Reduction reactions can convert it to lower oxidation state tellurium compounds.
Substitution: The tellurium atoms can be substituted with other chalcogens or halogens under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Halogenated or chalcogenated derivatives of the original compound.
Scientific Research Applications
1,3,2lambda~4~,4lambda~4~-Dioxaditelluretane-2,4-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organotellurium compounds.
Materials Science:
Biology and Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,3,2lambda~4~,4lambda~4~-Dioxaditelluretane-2,4-dione involves its interaction with molecular targets through its tellurium atoms. The compound can form coordination complexes with various biomolecules, influencing their function and activity. The pathways involved include redox reactions and coordination chemistry, which are crucial for its biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
1,3,2lambda~4~,4lambda~4~-Dioxadithietane-2,4-dione: A sulfur analog with similar structural features but different chemical properties.
1,3,2lambda~4~,4lambda~4~-Dioxadiselenetane-2,4-dione: A selenium analog with distinct reactivity and applications.
Uniqueness
1,3,2lambda~4~,4lambda~4~-Dioxaditelluretane-2,4-dione is unique due to the presence of tellurium atoms, which impart specific electronic and chemical properties not found in its sulfur and selenium analogs. These properties make it a valuable compound for specialized applications in various scientific fields.
Properties
CAS No. |
149081-89-0 |
|---|---|
Molecular Formula |
O4Te2 |
Molecular Weight |
319.2 g/mol |
IUPAC Name |
1,3,2λ4,4λ4-dioxaditelluretane 2,4-dioxide |
InChI |
InChI=1S/O4Te2/c1-5-3-6(2)4-5 |
InChI Key |
OQQWAHADQKMVPR-UHFFFAOYSA-N |
Canonical SMILES |
O=[Te]1O[Te](=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


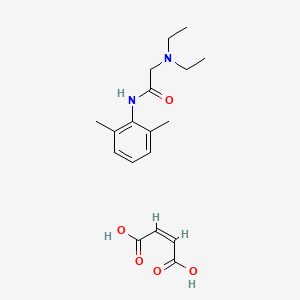
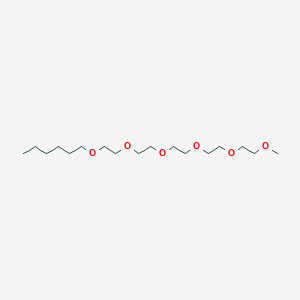
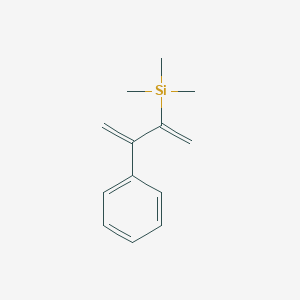
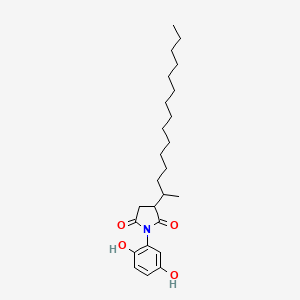
![2-Diazonio-1-[(5S)-2,3-dioxo-5-phenylmorpholin-4-yl]ethen-1-olate](/img/structure/B12553774.png)
![2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-bromophenol](/img/structure/B12553783.png)
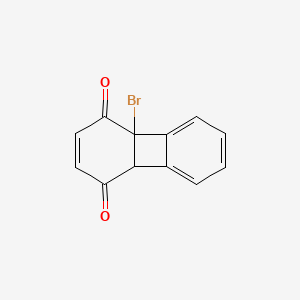

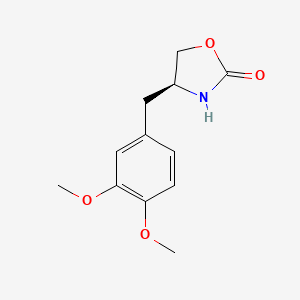

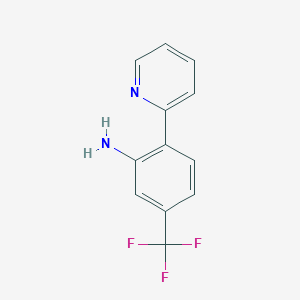
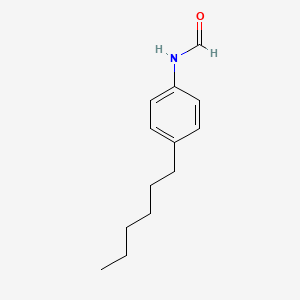
![2,2,3,3,4,4,5,5-Octafluoro-5-[(tridecafluorohexyl)oxy]pentan-1-amine](/img/structure/B12553822.png)
![(2S,2'S)-2,2'-[(2-Hydroxypropane-1,3-diyl)diazanediyl]dibutanedioic acid (non-preferred name)](/img/structure/B12553833.png)
